IANBD ester

Übersicht

Beschreibung

IANBD ester is a fluorescent probe widely used in biochemical and biophysical research. This compound is known for its ability to label proteins and other biomolecules, making it a valuable tool in studying molecular interactions and cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IANBD ester typically involves the reaction of 7-nitrobenz-2-oxa-1,3-diazole with iodoacetic acid and N-methylaminoethyl. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

IANBD ester undergoes various chemical reactions, including:

Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles.

Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction of the nitro group would produce an amino derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Fluorescent Probing : IANBD ester is widely used to study molecular interactions and reaction mechanisms. Its high sensitivity allows researchers to monitor changes in molecular conformation and interactions in real-time.

Biology

- Protein Labeling : The compound is employed to label proteins and nucleic acids, enabling the investigation of cellular processes and protein dynamics. Its ability to emit fluorescence upon binding makes it ideal for live-cell imaging.

Medicine

- Diagnostic Assays : this compound is utilized in various diagnostic assays and imaging techniques to detect diseases. Its fluorescent properties allow for the visualization of pathological changes at the cellular level.

Industry

- Biosensors : The compound is applied in developing biosensors for detecting analytes in environmental and clinical samples. Its specificity and sensitivity enhance the performance of analytical devices.

Detection of Glutathione-S-transferase (GST)

In a study focused on GST, this compound was used to selectively label the enzyme, allowing researchers to monitor its activity over time through fluorescence intensity changes. This provided insights into GST's dynamics under varying conditions, demonstrating the probe's utility in enzyme kinetics studies.

Protein Conformation Studies

Research involving mutant proteins incorporated this compound to assess structural integrity post-labeling. Circular dichroism analysis confirmed that labeling did not significantly alter the protein's native conformation, showcasing IANBD's minimally invasive nature.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Molecular interaction studies | High sensitivity in detecting conformational changes |

| Biology | Live-cell imaging of proteins | Effective labeling without altering protein function |

| Medicine | Disease diagnostics | Enhanced visualization of cellular pathology |

| Industry | Development of biosensors | Improved detection limits for various analytes |

Wirkmechanismus

The compound exerts its effects through its fluorescent properties. When bound to a target molecule, it emits fluorescence upon excitation with light of a specific wavelength. This fluorescence can be measured to study the binding interactions and dynamics of the target molecule. The molecular targets include proteins, nucleic acids, and other biomolecules, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other fluorescence-based techniques .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(N-(iodoacetoxy)ethyl)-N-methylamino-7-nitrobenz-2-oxa-1,3-diazole

- 7-nitrobenz-2-oxa-1,3-diazole derivatives

- Fluorescent probes like fluorescein and rhodamine

Uniqueness

IANBD ester is unique due to its high sensitivity and selectivity as a fluorescent probe. It offers advantages over other fluorescent probes, such as higher fluorescence intensity and stability, making it a preferred choice for various research applications .

Biologische Aktivität

IANBD ester, a thiol-reactive fluorescent probe, has garnered significant attention in biochemical and biophysical research due to its ability to selectively label thiol-containing biomolecules. This article delves into the biological activity of this compound, discussing its mechanism of action, cellular effects, and applications in various fields.

Target of Action

this compound specifically targets thiols on proteins, peptides, and other biomolecules. Its interaction with these targets occurs through a selective reaction with sulfhydryl groups (-SH), primarily those found on cysteine residues in proteins. This covalent attachment results in the formation of stable thioether bonds, which are crucial for its function as a fluorescent probe .

Mode of Action

Upon binding to thiols, this compound undergoes a conformational change that alters its fluorescence properties. The fluorescence emitted by IANBD-labeled biomolecules is sensitive to the polarity of the surrounding environment, allowing researchers to monitor changes in protein structure or interactions over time. This capability makes it an invaluable tool for studying conformational changes in proteins and protein-protein interactions .

Cellular Effects

Fluorescence Properties

The primary observable effect of this compound on cells is through its fluorescence. When bound to specific cellular components, it emits fluorescence that can be detected using imaging techniques. This property is particularly useful for visualizing the localization and dynamics of proteins within living cells .

Cellular Uptake and Internalization

Research indicates that the cellular uptake of this compound can be significantly enhanced by modifying its structure. For example, attaching hydrophobic motifs or utilizing enzyme-cleavable ester bonds can increase intracellular concentrations by facilitating endocytosis and reducing efflux from cells. Studies have shown that such modifications can lead to up to a tenfold increase in cellular uptake .

Research Applications

This compound has a wide range of applications across various scientific domains:

- Biochemistry : It serves as a fluorescent probe for studying molecular interactions and reaction mechanisms.

- Cell Biology : Employed in labeling proteins and nucleic acids to investigate cellular processes, protein dynamics, and interactions.

- Medicine : Utilized in diagnostic assays and imaging techniques for disease detection and monitoring.

- Industrial Applications : Applied in developing biosensors and analytical devices for detecting various analytes .

Case Studies

-

Detection of Glutathione-S-transferase (GST)

In studies involving GST, this compound was used to label the enzyme selectively. The interaction was monitored over time, revealing insights into the enzyme's dynamics and functionality. The changes in fluorescence intensity provided valuable data regarding GST's activity under different conditions. -

Protein Conformation Studies

A study focused on the incorporation of this compound into mutant proteins allowed researchers to assess the structural integrity of these proteins post-labeling. Circular dichroism confirmed that the incorporation did not significantly alter the protein's native conformation, demonstrating the utility of IANBD as a minimally invasive probe .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Target Molecules | Thiol-containing biomolecules (e.g., proteins with cysteine residues) |

| Binding Mechanism | Covalent attachment via thioether bond formation |

| Fluorescence Sensitivity | Sensitive to environmental polarity; changes indicate conformational shifts |

| Cellular Uptake Modifiers | Hydrophobic motifs and enzyme-cleavable bonds enhance uptake |

| Applications | Biochemistry, cell biology, medicine, industrial biosensors |

Eigenschaften

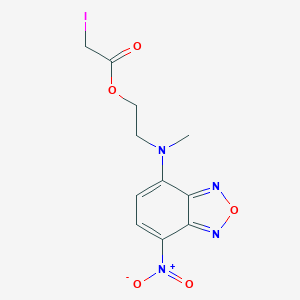

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN4O5/c1-15(4-5-20-9(17)6-12)7-2-3-8(16(18)19)11-10(7)13-21-14-11/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDDXHFONHIYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217218 | |

| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67013-48-3 | |

| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IANBD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJD3BAC4VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: IANBD reacts specifically with sulfhydryl groups (-SH), primarily those found on cysteine residues in proteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This covalent attachment forms a stable thioether bond. The fluorescence properties of IANBD are sensitive to the polarity of its surrounding environment. Therefore, changes in fluorescence intensity, emission wavelength, or fluorescence lifetime upon IANBD binding can report on:

- Conformational changes: IANBD can detect subtle shifts in protein structure upon ligand binding, changes in pH, or other environmental factors. [, , , , , , , , , , , , ]

- Protein-protein interactions: The binding of IANBD-labeled proteins to other molecules can alter its fluorescence, providing insights into binding kinetics and affinities. [, , , , , ]

- Membrane properties: IANBD attached to membrane proteins can report on membrane fluidity, lipid packing, and protein orientation within the membrane. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.